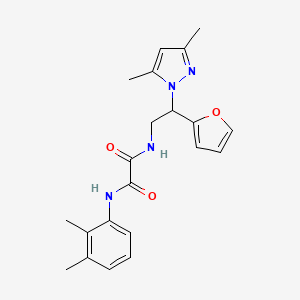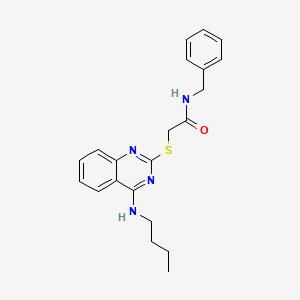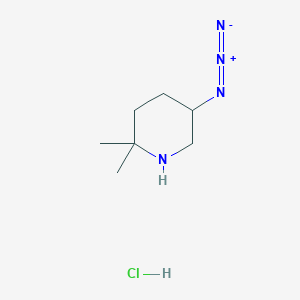![molecular formula C14H25NO3 B2834574 Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate CAS No. 1783632-46-1](/img/structure/B2834574.png)
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various pharmaceutical compounds. For instance, Wang et al. (2015) described its use in the synthesis of Vandetanib, a medication used for certain types of cancer, with an emphasis on the synthetic route optimization and structural determination through MS and 1HNMR (Wang et al., 2015). Similarly, Kong et al. (2016) discussed its application in creating an important intermediate for crizotinib, a treatment for lung cancer, highlighting the synthesis steps and structural confirmation (Kong et al., 2016).
Chemical Synthesis and Structural Analysis
The compound has been a subject of study in chemical synthesis and structural analysis. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, demonstrating its potential as a scaffold for preparing substituted piperidines (Harmsen et al., 2011). Moreover, Zhang et al. (2018) explored its use in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, providing insights into the synthesis method and optimization (Zhang et al., 2018).
Applications in Corrosion Inhibition
In the field of materials science, Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate compound for carbon steel in an acidic solution. Their study highlights the molecule's corrosion inhibition properties and its effectiveness in protecting metal surfaces (Praveen et al., 2021).
X-ray Studies and Crystal Structure
The compound has also been studied for its crystal structure and molecular packing. Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing details about its molecular structure and how it forms chains in the crystal structure (Didierjean et al., 2004).
Antibacterial and Biological Evaluation
The derivatives of this compound have been evaluated for their biological activities. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a specific derivative, screening it for in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-11(5-9-15)10-14(17)6-7-14/h11,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJICAYFYRKOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2834493.png)

![5-Methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2834496.png)
![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)
![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)



![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2834511.png)

